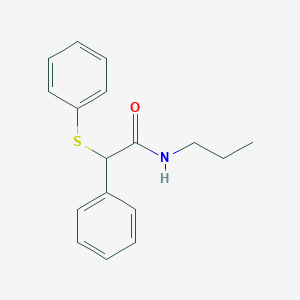![molecular formula C14H13BrClNO B5022964 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5022964.png)
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, also known as CCK-8, is a synthetic peptide that is commonly used in scientific research. CCK-8 is a derivative of cholecystokinin (CCK), a peptide hormone that is involved in the regulation of gastrointestinal motility, pancreatic enzyme secretion, and satiety. CCK-8 is often used as a tool to study the physiological and biochemical effects of CCK.
Wirkmechanismus
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide acts on CCK receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of CCK receptors by this compound leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways ultimately lead to the physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including:
1. Stimulation of pancreatic enzyme secretion
2. Inhibition of gastric emptying
3. Decrease in food intake
4. Increase in satiety
5. Analgesic effects
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide has several advantages and limitations for use in lab experiments. Some advantages include:
1. High potency: this compound is a highly potent peptide, which allows for the use of low concentrations in experiments.
2. Specificity: this compound acts specifically on CCK receptors, which allows for the selective activation of these receptors.
3. Stability: this compound is stable in solution, which allows for easy storage and handling.
Some limitations of using this compound in lab experiments include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. Short half-life: this compound has a short half-life in vivo, which can limit its usefulness in certain experiments.
3. Species differences: this compound may have different effects in different species, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, including:
1. Development of therapeutic applications: this compound may have potential therapeutic applications in the treatment of gastrointestinal disorders, pain, and obesity.
2. Identification of novel CCK receptor ligands: The development of novel CCK receptor ligands may lead to the discovery of new therapeutic targets and applications.
3. Study of CCK receptor signaling pathways: Further research into the signaling pathways activated by CCK receptors may lead to a better understanding of the physiological and biochemical effects of this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic peptide that is commonly used in scientific research to study the physiological and biochemical effects of CCK. This compound acts specifically on CCK receptors and has a variety of biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, inhibition of gastric emptying, decrease in food intake, increase in satiety, and analgesic effects. While this compound has several advantages for use in lab experiments, it also has limitations that must be considered. Future research involving this compound may lead to the development of novel therapeutic applications and a better understanding of the physiological and biochemical effects of CCK.
Synthesemethoden
The synthesis of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of a protected amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise fashion. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. The resulting crude peptide is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide is commonly used in scientific research to study the physiological and biochemical effects of CCK. Some of the areas of research that utilize this compound include:
1. Gastrointestinal Physiology: this compound is involved in the regulation of gastrointestinal motility and pancreatic enzyme secretion. Studies using this compound have helped to elucidate the mechanisms underlying these processes.
2. Appetite Regulation: this compound has been shown to decrease food intake and increase satiety. Research using this compound has helped to identify the neural pathways and mechanisms involved in appetite regulation.
3. Pain and Analgesia: this compound has been shown to have analgesic effects in animal models of pain. Studies using this compound have helped to identify the mechanisms underlying these effects and to develop potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClNO.BrH/c1-11(16-9-3-2-4-10-16)14(17)12-5-7-13(15)8-6-12;/h2-11H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXTYYDPYTVXIB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5022881.png)

![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5022894.png)
![butyl 4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5022898.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-pyridinylbenzamide](/img/structure/B5022902.png)
![ethyl 5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5022903.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5022906.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5022909.png)
![2,4-diiodo-6-({methyl[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amino}methyl)phenol](/img/structure/B5022920.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5022939.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5022957.png)

![4-[4-(dibutylamino)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5022969.png)